Chemical structure and properties of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Chemical structure and properties of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine, a sulfonamide derivative of the essential amino acid phenylalanine. The introduction of the 2,5-dimethylphenylsulfonyl moiety significantly modifies the parent molecule's physicochemical properties, opening avenues for its exploration in drug discovery and development. This document details the chemical structure, synthesis, physicochemical properties, and potential therapeutic applications of this compound, supported by established scientific principles and methodologies.
Introduction: The Significance of Sulfonamide-Modified Amino Acids
Sulfonamides, a class of compounds containing the -SO₂NH- functional group, have been a cornerstone of medicinal chemistry since their discovery as the first broadly effective antimicrobial agents.[1] Their utility has since expanded dramatically, with sulfonamide derivatives now integral to the treatment of a wide array of conditions, including cancer, diabetes, and viral infections.[1][2][3] When combined with amino acid scaffolds, which are fundamental building blocks of proteins and possess inherent biological recognition properties, the resulting N-arylsulfonylated amino acids present a versatile platform for designing novel therapeutic agents.[4][5] These hybrid molecules often exhibit unique pharmacological profiles due to the synergistic contribution of both the sulfonamide and amino acid moieties.
((2,5-Dimethylphenyl)sulfonyl)phenylalanine belongs to this promising class of compounds. Phenylalanine, an essential amino acid, features a benzyl side chain that can engage in hydrophobic and aromatic interactions within protein binding sites.[] The addition of the 2,5-dimethylphenylsulfonyl group introduces a bulky, lipophilic substituent that can further modulate these interactions while also providing hydrogen bond accepting capabilities through the sulfonyl oxygens. This guide aims to provide a detailed technical examination of this specific derivative to inform its potential development as a therapeutic candidate.
Chemical Structure and Synthesis
The molecular architecture of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine is characterized by a central phenylalanine core, with its amino group acylated by a 2,5-dimethylbenzenesulfonyl group. The presence of the chiral alpha-carbon from phenylalanine means the compound can exist as two distinct enantiomers, L- and D-((2,5-Dimethylphenyl)sulfonyl)phenylalanine.
Figure 1: Chemical Structure of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine This diagram illustrates the key functional groups: the phenylalanine backbone, the aromatic phenyl ring, the carboxylic acid, and the N-linked 2,5-dimethylphenylsulfonyl group.
Synthetic Methodology
The synthesis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine is typically achieved through a nucleophilic substitution reaction between phenylalanine and 2,5-dimethylbenzenesulfonyl chloride. This well-established method for forming sulfonamides is robust and generally high-yielding.
Experimental Protocol: Synthesis
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Preparation of Reactants:
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Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity.
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Separately, dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in a water-miscible organic solvent like acetone or dioxane.
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Reaction:
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Cool the aqueous phenylalanine solution in an ice bath to 0-5 °C.
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Add the solution of 2,5-dimethylbenzenesulfonyl chloride dropwise to the cooled phenylalanine solution with vigorous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
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Work-up and Purification:
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Once the reaction is complete, acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate and causes the product to precipitate out of the aqueous solution.
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Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and unreacted starting materials.
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Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product in high purity.
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Figure 2: Synthetic Workflow A flowchart illustrating the key stages in the synthesis of the target compound.
Physicochemical Properties
The physicochemical properties of an amino acid are significantly altered upon N-sulfonylation.[7][8][9] These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
| Property | Predicted/Typical Value | Significance in Drug Development |
| Molecular Formula | C₁₇H₁₉NO₄S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 333.40 g/mol | Influences diffusion rates and membrane transport. |
| LogP (Octanol/Water Partition Coefficient) | ~3.0-4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| pKa (Carboxylic Acid) | ~3-4 | The acidic proton will be deprotonated at physiological pH, rendering the molecule anionic. |
| Hydrogen Bond Donors | 2 (NH and COOH) | Can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2x SO₂ and 2x COOH) | Provides multiple sites for hydrogen bonding, influencing solubility and target binding. |
| Polar Surface Area (PSA) | ~80-90 Ų | A key parameter for predicting cell permeability and oral bioavailability. |
Potential Therapeutic Applications
The structural features of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine suggest its potential utility in several therapeutic areas. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to mimic the transition state of various enzymatic reactions.
Enzyme Inhibition
Many sulfonamide-containing drugs function as enzyme inhibitors.[2] For example, they are well-known inhibitors of carbonic anhydrases and various proteases. The N-arylsulfonylated amino acid structure can be rationally designed to target the active sites of specific enzymes. The phenylalanine portion can provide specificity for enzymes that recognize this amino acid, while the sulfonamide group can coordinate with metal ions or form key hydrogen bonds within the active site.
Anticancer Activity
Sulfonamide derivatives have been successfully developed as anticancer agents.[3] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases, topoisomerases, and aromatase.[2][3] Studies on other β-phenylalanine sulfonamide derivatives have shown promising antiproliferative activity against lung cancer cell lines.[10]
Antimicrobial and Antiviral Properties
The historical success of sulfa drugs as antibacterial agents highlights the potential of sulfonamides in infectious disease research.[1] While resistance is a concern, novel sulfonamide derivatives continue to be explored for their activity against various pathogens.[11][12] The N-arylsulfonylated amino acid scaffold could offer a new avenue for developing antimicrobials with unique mechanisms of action. Additionally, some sulfonamides have demonstrated antiviral activity.[3]
Central Nervous System (CNS) Applications
The versatile nature of arylsulfonamides has led to their investigation for treating CNS disorders.[4] Their ability to act as enzyme inhibitors, ion channel modulators, or receptor ligands makes them attractive candidates for CNS drug discovery.[4] The lipophilicity of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine may facilitate its ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.
Conclusion and Future Outlook
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a synthetically accessible molecule that combines the biologically relevant phenylalanine scaffold with the pharmacologically privileged sulfonamide moiety. Its physicochemical properties suggest it is a promising candidate for further investigation in drug discovery. The next logical steps in the development of this compound would involve a comprehensive biological screening campaign to identify its primary cellular targets and therapeutic potential. This should include assays for enzyme inhibition, anticancer activity, and antimicrobial effects. Furthermore, the synthesis and comparative evaluation of both the L- and D-enantiomers will be crucial to elucidate any stereospecificity in its biological activity. The insights gained from such studies will pave the way for the rational design of more potent and selective analogs, ultimately contributing to the development of novel therapeutics.
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